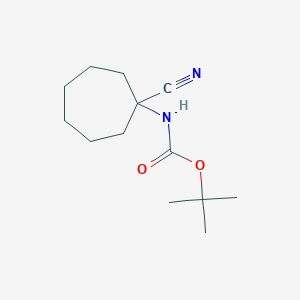

tert-butyl N-(1-cyanocycloheptyl)carbamate

Description

tert-Butyl N-(1-cyanocycloheptyl)carbamate is a carbamate derivative featuring a seven-membered cycloheptyl ring substituted with a cyano group (-CN) at the 1-position. This compound belongs to a broader class of tert-butyl carbamates, which are widely used as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(1-cyanocycloheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOITEVRWMIEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587726 | |

| Record name | tert-Butyl (1-cyanocycloheptyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-73-8 | |

| Record name | tert-Butyl (1-cyanocycloheptyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyanocycloheptyl)carbamate typically involves the reaction of cycloheptylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanogen bromide to introduce the cyano group. The overall reaction can be summarized as follows:

- Cycloheptylamine + tert-butyl chloroformate + triethylamine → Intermediate

- Intermediate + cyanogen bromide → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-cyanocycloheptyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Aqueous phosphoric acid or sodium hydroxide can be used as reagents.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Reduction: Primary amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-(1-cyanocycloheptyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyanocycloheptyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile reagent in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Key Structural and Functional Differences

Ring Size and Strain: Cyclopropane (3-membered) and cyclobutane (4-membered) analogs exhibit significant ring strain, increasing reactivity but reducing stability . Cyclopentyl (5-membered) and cyclohexyl (6-membered) derivatives are common in drug intermediates due to their balance of stability and synthetic accessibility .

Substituent Effects: The cyano group (-CN) in the target compound is a strong electron-withdrawing group, enhancing electrophilic character at the carbamate nitrogen. This contrasts with fluorine-substituted analogs (e.g., CAS 1546332-14-2), where electronegativity modulates electronic properties without direct conjugation . Hydroxyl or methyl substituents (e.g., ) introduce polarity or steric bulk, respectively, impacting solubility and receptor binding in pharmacological contexts.

Synthetic Considerations :

- Cycloheptyl derivatives may require longer reaction times compared to smaller rings due to reduced ring strain and slower reaction kinetics. For example, cyclohexyl-N-methyl carbamate synthesis in took 5 days with Boc₂O .

- Safety profiles vary: cyclopropane derivatives (e.g., CAS 507264-68-8) are flagged for specific hazards in safety data sheets, whereas larger rings like cycloheptyl may have fewer acute risks .

Biological Activity

Tert-butyl N-(1-cyanocycloheptyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and documented biological effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCCCCC1C#N

The compound features a tert-butyl group, a carbamate functional group, and a cyano-substituted cycloheptyl moiety, which contributes to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-cyanocycloheptene under controlled conditions. This synthetic pathway is crucial for obtaining the compound in high yield and purity, which is essential for subsequent biological testing.

1. Antitumor Activity

Recent studies have indicated that carbamate derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 |

| This compound | PC-3 (prostate cancer) | 12.8 |

2. Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Research has demonstrated that similar carbamates can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function.

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several bacterial strains. Preliminary results suggest that the compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Case Study 1: Antitumor Activity in Vivo

In a study published in Cancer Research, researchers administered this compound to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the efficacy of carbamates in preventing neuronal death in vitro. The study found that treatment with this compound resulted in reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.